molecular formula C12H20N2O2 B019826 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane CAS No. 19896-18-5

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane

Cat. No. B019826
CAS RN: 19896-18-5
M. Wt: 224.3 g/mol
InChI Key: UFUAASKHUNQXBP-UHFFFAOYSA-N
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Description

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane is a heterocyclic organic compound . It is also known by other names such as 2,2’-Ethylenebis(4,4-dimethyl-2-oxazoline) .


Synthesis Analysis

The synthesis of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane can be achieved from Succinic acid and 2-Amino-2-methyl-1-propanol .


Molecular Structure Analysis

The molecular formula of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane is C12H20N2O2 .


Chemical Reactions Analysis

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane is known to react with copper dichloride .


Physical And Chemical Properties Analysis

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane has a molecular weight of 224.30 . It has a density of 1.1±0.1 g/cm3, a boiling point of 287.5±23.0 °C at 760 mmHg, and a flash point of 105.4±15.1 °C .

Scientific Research Applications

  • Synthetic Reagent for Cyclic Derivatives : The dianion of 1,2-bis(4′,4′-dimethyl-2′-oxazolin-2′-yl)ethane is valuable as a versatile synthetic reagent, particularly in the production of cyclic derivatives and substituted cyclopentanones (Furuta, Ikeda, & Yamamoto, 1984).

  • Catalyst in Polymerization : Bis[bis(oxazolinato)] lanthanide complexes, derived from similar structures, are highly active initiators for the ring-opening polymerization of dl-lactide and dl-β-butyrolactone, leading to atactic microstructures with narrow polydispersities (Alaaeddine et al., 2006).

  • Stereodivergent Synthesis : A study presents the stereodivergent synthesis of chiral 4,5-disubstituted bis(oxazolines) from dimethylmalonyl bis-diamides, allowing for the retention or inversion of the stereochemistry (Desimoni, Faita, & Mella, 1996).

  • Catalytic Applications : C 1-symmetric bis(oxazoline)-containing ligands show promise in asymmetric catalysis, potentially enabling new reactions and improving catalytic efficiency (O’Reilly & Guiry, 2014).

  • Metal-Organic Frameworks and Catalysts : Aluminum complexes incorporating bis(oxazolinato) ligands demonstrate potential for use in the synthesis of novel metal-organic frameworks and catalysts (Dagorne, Bellemin‐Laponnaz, & Welter, 2004).

  • Tautomerism Detection : Bis(oxazolines) exhibit tautomerism, with certain ligands showing a mixture of diimine and iminoenamine tautomers, which can be detected using IR spectroscopy (Walli, Dechert, & Meyer, 2013).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It has hazard statements H315 - H319 - H335. Precautionary measures include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

As a C2 symmetric ligand, 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane can be used in enantioselective catalytic reactions . Its strong affinity for various metals could make it a valuable tool in the development of new catalysts and materials.

properties

IUPAC Name

2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)ethyl]-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2)7-15-9(13-11)5-6-10-14-12(3,4)8-16-10/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUAASKHUNQXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)CCC2=NC(CO2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342995
Record name 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane

CAS RN

19896-18-5
Record name 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)-ethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Furuta, N Ikeda, H Yamamoto - Tetrahedron letters, 1984 - Elsevier
Abstract Treatment of 1,2-bis(4′, 4′-dimethyl-2′-oxazolin-2′-yl)ethane with butyllithium produced the corresponding dianion, which on exposure with 1, ω -dihalides gives cyclic …
Number of citations: 18 www.sciencedirect.com
JW Wong, KJ Natalie, GC Nwokogu… - The Journal of …, 1997 - ACS Publications
Compatibility of Various Carbanion Nucleophiles with Heteroaromatic Nucleophilic Substitution by the SRN1 Mechanism | The Journal of Organic Chemistry ACS ACS Publications …
Number of citations: 30 pubs.acs.org
Y Yamamura, K Matyjaszewski - … Science, Part A: Pure and Applied …, 2007 - Taylor & Francis

Activators generated by electron transfer (AGET) atom transfer radical polymerization (ATRP) of n‐butyl acrylate (nBA) was carried out in the presence …

Number of citations: 40 www.tandfonline.com
H Gao, X Liu, L Pei, Q Wu - Journal of Polymer Science Part A …, 2010 - Wiley Online Library
Two bis(β‐ketoamino)copper [ArNC(CH 3 )CHC(CH 3 )O] 2 Cu (1, Ar = 2,6‐dimethylphenyl; 2, Ar = 2,6‐diisopropylphenyl) complexes were synthesized and characterized. Homo‐ and …
Number of citations: 16 onlinelibrary.wiley.com
X Xiao, YC Wen, XJ Wang, L Lei, P Xia, TC Li… - Russian Journal of …, 2015 - Springer
A new trifluoromethyl-substituted bis(β-ketoimino)copper complex (II) was synthesized and characterized by FTIR, elemental analysis, and X-ray diffraction (CIF file CCDC no. 1023178). …
Number of citations: 6 link.springer.com
L Wang, X You, Q You, T Li, A Zhang, G Xie - Transition Metal Chemistry, 2016 - Springer
A series of mono(β-diiminato) copper complexes bearing different coordinating anions and with different fluorine substitution patterns on the β-diiminato ligands were synthesized. All of …
Number of citations: 6 link.springer.com
G Xie, W Song, T Li, X Xu, Z Lan, Y Li… - Journal of Applied …, 2014 - Wiley Online Library
A series of β‐ketoimine ligands with various fluorine substitutions on the N‐aryl ring and the corresponding copper complexes were synthesized. The fluorosubstituents exerted …
Number of citations: 8 onlinelibrary.wiley.com
A Sen, S Borkar - Journal of organometallic chemistry, 2007 - Elsevier
A major unsolved problem in polymer synthesis is the design of efficient metal-mediated systems for the copolymerization of alkenes with polar vinyl monomers, such as acrylates and …
Number of citations: 51 www.sciencedirect.com
AMR Galletti, C Carlini, S Giaiacopi… - Journal of Polymer …, 2007 - Wiley Online Library
Bis(salicylaldiminate)copper(II) complexes, when activated with methylaluminoxane, catalyzed the homo‐ and copolymerizations of ethylene and methyl methacrylate (MMA). The …
Number of citations: 30 onlinelibrary.wiley.com
R Cheetham, P Deo, K Lawson, D Moseley… - Pesticide …, 1997 - Wiley Online Library
The following are extended summaries based on papers presented at the meeting “Advances in the Chemistry of Crop ProtectionÏ organised by PJ Crowley, G. Mitchell, G. Keen, J. …
Number of citations: 4 onlinelibrary.wiley.com

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